(3E)-3-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)-N-phenylbutanamide
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Overview
Description
(3E)-3-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)-N-PHENYLBUTANAMIDE is a complex organic compound that features a chlorophenyl group, a sulfanyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)-N-PHENYLBUTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl sulfanyl propanoic acid, which is then converted into the desired butanamide derivative through a series of amide coupling reactions. Common reagents used in these reactions include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)-N-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amide groups can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)-N-PHENYLBUTANAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3E)-3-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)-N-PHENYLBUTANAMIDE could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties could be leveraged in applications such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3E)-3-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)-N-PHENYLBUTANAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-({3-[(4-BROMOPHENYL)SULFANYL]PROPANAMIDO}IMINO)-N-PHENYLBUTANAMIDE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(3E)-3-({3-[(4-METHOXYPHENYL)SULFANYL]PROPANAMIDO}IMINO)-N-PHENYLBUTANAMIDE: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (3E)-3-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)-N-PHENYLBUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group, in particular, may enhance its interactions with certain biological targets compared to its analogs.
Properties
Molecular Formula |
C19H20ClN3O2S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(3E)-3-[3-(4-chlorophenyl)sulfanylpropanoylhydrazinylidene]-N-phenylbutanamide |
InChI |
InChI=1S/C19H20ClN3O2S/c1-14(13-19(25)21-16-5-3-2-4-6-16)22-23-18(24)11-12-26-17-9-7-15(20)8-10-17/h2-10H,11-13H2,1H3,(H,21,25)(H,23,24)/b22-14+ |
InChI Key |
XGYPQKGJAKMRBK-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCSC1=CC=C(C=C1)Cl)/CC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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